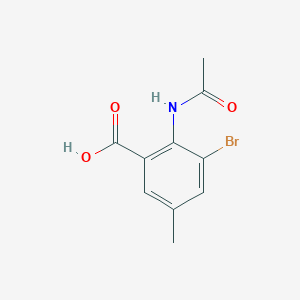![molecular formula C17H10BrClFNO3 B4940860 {2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4940860.png)
{2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid, also known as BF-168, is a synthetic compound that has been extensively studied for its potential applications in various scientific research areas.
Wissenschaftliche Forschungsanwendungen
{2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid has been extensively studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, {2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells. In neuroscience, {2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, {2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Wirkmechanismus
The exact mechanism of action of {2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. {2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid has been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation. {2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid has also been shown to inhibit the activity of the proteasome, which is involved in protein degradation and cell cycle regulation.
Biochemical and Physiological Effects:
{2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid has been shown to have various biochemical and physiological effects. In cancer cells, {2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of certain enzymes involved in cell growth and survival. In neuronal cells, {2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid has been shown to have neuroprotective effects and may protect against oxidative stress-induced cell death. In immune cells, {2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
{2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. It has also been extensively studied and has a well-established mechanism of action. However, {2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid also has limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. It also has limited solubility in water, which may limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for research on {2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid. One potential direction is to further investigate its potential applications in cancer research, particularly in combination with other cancer therapies. Another potential direction is to investigate its potential applications in neurodegenerative diseases, particularly in animal models. Additionally, further research is needed to establish the long-term safety and efficacy of {2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid and to develop more effective formulations with improved solubility.
Synthesemethoden
{2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid is synthesized through a multi-step process involving the reaction of 2-bromo-6-chloro-4-iodophenol with 3-fluorobenzylidenemalononitrile, followed by the reaction with 2-chloroacetic acid. The final product is obtained through purification and isolation steps.
Eigenschaften
IUPAC Name |
2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClFNO3/c18-14-5-10(6-15(19)17(14)24-9-16(22)23)4-12(8-21)11-2-1-3-13(20)7-11/h1-7H,9H2,(H,22,23)/b12-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLVHWSLCGUIKX-QCDXTXTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=CC2=CC(=C(C(=C2)Br)OCC(=O)O)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C(=C\C2=CC(=C(C(=C2)Br)OCC(=O)O)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4940789.png)
![2-[1-(2-fluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B4940811.png)
![2-(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4940819.png)
![9-oxo-N-(2-pyridinylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4940820.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4940823.png)
![1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate](/img/structure/B4940831.png)
![2,4-dichloro-1-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4940837.png)

![N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B4940866.png)
![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-fluorobenzamide](/img/structure/B4940877.png)
![1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine](/img/structure/B4940878.png)
![1-cyclohexyl-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4940881.png)
![1,4-dipropyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B4940896.png)